molecular formula C23H19N5S B357750 13-benzyl-4-phenyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene CAS No. 902038-51-1

13-benzyl-4-phenyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

Cat. No.: B357750
CAS No.: 902038-51-1
M. Wt: 397.5g/mol
InChI Key: VCJGOJBMRXKXAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Benzyl-2-phenyl-8,9,10,11-tetrahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound It is characterized by its unique structure, which includes a pyrido, thieno, triazolo, and pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Benzyl-2-phenyl-8,9,10,11-tetrahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the core pyrido[4,3-d]pyrimidine structure, followed by the introduction of the thieno and triazolo moieties. Benzyl and phenyl groups are then added through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, high temperatures, and inert atmospheres to ensure the stability of intermediates and the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

9-Benzyl-2-phenyl-8,9,10,11-tetrahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .

Biology

In biological research, 9-Benzyl-2-phenyl-8,9,10,11-tetrahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is studied for its potential as a bioactive molecule. It has shown promise in binding to specific proteins and enzymes, making it a candidate for drug development .

Medicine

Medicinally, this compound is being investigated for its potential therapeutic effects. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties in preliminary studies .

Industry

In the industrial sector, this compound can be used in the development of new materials and coatings due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 9-Benzyl-2-phenyl-8,9,10,11-tetrahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity, disruption of protein-protein interactions, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9-Benzyl-2-phenyl-8,9,10,11-tetrahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine apart is its unique combination of structural features. The presence of multiple heterocyclic rings and functional groups provides a versatile platform for chemical modifications and biological interactions .

Properties

CAS No.

902038-51-1

Molecular Formula

C23H19N5S

Molecular Weight

397.5g/mol

IUPAC Name

13-benzyl-4-phenyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

InChI

InChI=1S/C23H19N5S/c1-3-7-16(8-4-1)13-27-12-11-18-19(14-27)29-23-20(18)22-25-21(26-28(22)15-24-23)17-9-5-2-6-10-17/h1-10,15H,11-14H2

InChI Key

VCJGOJBMRXKXAU-UHFFFAOYSA-N

SMILES

C1CN(CC2=C1C3=C(S2)N=CN4C3=NC(=N4)C5=CC=CC=C5)CC6=CC=CC=C6

Canonical SMILES

C1CN(CC2=C1C3=C(S2)N=CN4C3=NC(=N4)C5=CC=CC=C5)CC6=CC=CC=C6

Origin of Product

United States

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